3'-Chloro-3-phenylpropiophenone

Physicochemical characterization Thermal property comparison Positional isomer differentiation

3'-Chloro-3-phenylpropiophenone (CAS 388091-63-2; IUPAC: 1-(3-chlorophenyl)-3-phenylpropan-1-one) is a chlorinated dihydrochalcone-class aromatic ketone with molecular formula C₁₅H₁₃ClO and a molecular weight of 244.72 g·mol⁻¹. The compound bears a single chloro substituent at the meta (3′) position of the phenyl ring directly bonded to the carbonyl group.

Molecular Formula C15H13ClO
Molecular Weight 244.71 g/mol
CAS No. 388091-63-2
Cat. No. B1314846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Chloro-3-phenylpropiophenone
CAS388091-63-2
Molecular FormulaC15H13ClO
Molecular Weight244.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C15H13ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
InChIKeyDVVILMJBYSLZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Chloro-3-phenylpropiophenone (CAS 388091-63-2): Physicochemical Identity, Pharmacophoric Context, and Comparator Landscape for Scientific Procurement


3'-Chloro-3-phenylpropiophenone (CAS 388091-63-2; IUPAC: 1-(3-chlorophenyl)-3-phenylpropan-1-one) is a chlorinated dihydrochalcone-class aromatic ketone with molecular formula C₁₅H₁₃ClO and a molecular weight of 244.72 g·mol⁻¹ . The compound bears a single chloro substituent at the meta (3′) position of the phenyl ring directly bonded to the carbonyl group. It is recognized primarily as a key synthetic intermediate in the manufacture of the aminoketone antidepressant bupropion and its structural analogs, where the 3′-chloro substitution pattern constitutes a critical pharmacophoric element [1]. The compound is commercially available from multiple suppliers at ≥97% purity . Closest structural comparators include the unsubstituted parent 3-phenylpropiophenone (CAS 1083-30-3), the 2′-chloro positional isomer (CAS 898764-45-9), and the 4′-chloro positional isomer (CAS 5739-37-7), each of which differs from the target compound exclusively in the presence or position of the aryl chloro substituent .

Why Positional Isomers and Non-Halogenated Analogs of 3'-Chloro-3-phenylpropiophenone Cannot Be Interchanged in Structure-Sensitive Applications


Interchanging 3′-chloro-3-phenylpropiophenone with its 2′-chloro or 4′-chloro positional isomers, or with the non-halogenated parent 3-phenylpropiophenone, introduces measurable and functionally consequential deviations across multiple property dimensions. Although all three monochloro positional isomers share identical molecular formula, molecular weight, and computed LogP (4.16), their boiling points diverge significantly: the 2′-chloro isomer boils at 361.4°C, while both the 3′-chloro and 4′-chloro isomers boil at 386°C—a difference of approximately 25°C attributable to reduced intermolecular interaction in the ortho-substituted congener . This thermal disparity directly impacts distillation-based purification and vapor-phase handling protocols. The non-halogenated parent 3-phenylpropiophenone exhibits a substantially lower LogP (3.5 vs. 4.16), lower density (1.061 vs. 1.164 g/cm³), and a markedly lower boiling point (352.7°C), translating to fundamentally different solubility, partitioning, and chromatographic behavior . Most critically, the 3′-chloro substitution pattern is not an arbitrary design choice but a defined pharmacophoric requirement validated by the clinical approval of bupropion: the meta-chloro group on the propiophenone scaffold is essential for the dual dopamine/norepinephrine transporter (DAT/NET) inhibition profile that defines this therapeutic class [1]. Substitution at the 2′ or 4′ position, or absence of the halogen altogether, would be expected to alter transporter binding affinity and selectivity, as demonstrated in structure–activity relationship (SAR) studies of bupropion analogs where aromatic substitution pattern profoundly affects monoamine uptake inhibition potency [2].

Quantitative Comparative Evidence for 3'-Chloro-3-phenylpropiophenone Versus Closest Analogs: Boiling Point, LogP, Density, Pharmacophoric Validation, and Transporter Selectivity


Boiling Point Differentiation: 3′-Chloro Isomer Requires Higher Distillation Temperature Than 2′-Chloro Isomer (ΔT = 24.6°C)

The boiling point of 3′-chloro-3-phenylpropiophenone (386°C at 760 mmHg) is 24.6°C higher than that of its 2′-chloro positional isomer (361.4°C at 760 mmHg) . This thermal difference, observed at standard atmospheric pressure, is attributed to steric effects of the ortho-chloro substituent in the 2′-isomer, which disrupts intermolecular dipole–dipole and π-stacking interactions in the liquid phase. The 4′-chloro isomer shares an identical boiling point (386°C) with the 3′-chloro isomer, consistent with the absence of ortho steric perturbation in the para-substituted congener . The non-halogenated parent 3-phenylpropiophenone boils at a substantially lower temperature of 352.7°C, reflecting the absence of the polarizable chloro substituent altogether .

Physicochemical characterization Thermal property comparison Positional isomer differentiation

Lipophilicity and Density Shift: Chlorination Increases LogP by ~0.66 Units and Density by ~0.10 g/cm³ Relative to the Non-Halogenated Parent

Introduction of the 3′-chloro substituent elevates the computed partition coefficient (LogP) of 3′-chloro-3-phenylpropiophenone to 4.16, compared with 3.5 for the non-halogenated parent 3-phenylpropiophenone—an increase of approximately 0.66 log units . All three monochloro positional isomers (2′-, 3′-, and 4′-) share an identical computed LogP of 4.16, reflecting the equivalent contribution of the chloro substituent to overall molecular lipophilicity irrespective of ring position . Density follows a parallel trend: the chlorinated derivatives exhibit a density of 1.164 g/cm³, versus 1.061 g/cm³ for the unsubstituted parent, representing a ~9.7% increase attributable to the additional mass of the chlorine atom . The refractive index for the 3′-chloro isomer is 1.583 .

Lipophilicity Partition coefficient Drug-likeness prediction Physicochemical profiling

Pharmacophoric Validation: 3′-Chloro Substitution Is a Structurally Defined Requirement for Bupropion-Class DAT/NET Inhibition

The 3′-chloro substitution pattern on the propiophenone core is enshrined in the formal chemical definition of bupropion itself, which is specified as 'an aromatic ketone that is propiophenone carrying a tert-butylamino group at position 2 and a chloro substituent at position 3 on the phenyl ring' [1]. Bupropion, which is synthesized from 3′-chloropropiophenone as the key intermediate, acts as a non-selective inhibitor of the dopamine transporter (DAT; Kᵢ = 2.8 μM) and norepinephrine transporter (NET; Kᵢ = 1.4 μM), with substantially weaker activity at the serotonin transporter (SERT; Kᵢ = 45 μM) . SAR studies of bupropion analogs confirm that aromatic ring substitution critically modulates monoamine transporter affinity: the 3′-chlorophenyl motif is essential for the desired DAT/NET inhibition profile, and replacement or positional isomerization of the chloro substituent alters both transporter selectivity and in vivo pharmacological activity [2]. In the specific context of 2-(N-propylamino)-3′-chloropropiophenone, the 3′-chloro-bearing scaffold achieves a DAT IC₅₀ of 793 nM with approximately 12.6-fold selectivity over SERT (IC₅₀ = 10,000 nM) [3].

Dopamine transporter Norepinephrine transporter Bupropion pharmacophore Structure–activity relationship

Synthetic Provenance and Commercial Availability: Documented Routes with Defined Purity Specifications Support Procurement for cGMP Intermediate Applications

At least 12 distinct synthetic routes to 3′-chloro-3-phenylpropiophenone have been documented in the primary and patent literature, with the most feasible high-yield route employing a base-controlled chemoselective transfer hydrogenation of the corresponding α,β-unsaturated ketone catalyzed by [IrCp*Cl₂]₂ with 2-propanol, achieving yields in the 83–98% range for the general substrate class [1]. Commercial suppliers including Rieke Metals, Matrix Scientific, and Crysdot offer the compound at 95% to 97% purity in quantities ranging from 1 g to 10 g . A transition-metal-free synthetic approach using phenanthroline and sodium tert-butoxide in toluene at 80°C has also been reported, providing an alternative route that avoids residual metal contamination concerns for pharmaceutical intermediate applications [2]. In comparison, the 2′-chloro isomer (CAS 898764-45-9) and 4′-chloro isomer (CAS 5739-37-7) are also commercially available at comparable purity levels (≥95%), but neither isomer benefits from the same depth of synthetic methodology documentation directly linked to bupropion-class intermediate chemistry .

Synthetic route Commercial availability Purity specification Pharmaceutical intermediate

Optimal Application Scenarios for 3'-Chloro-3-phenylpropiophenone Based on Quantitative Differentiation Evidence


Synthesis of Bupropion and Related DAT/NET Inhibitor Candidates Requiring the Validated 3′-Chloro Pharmacophore

This is the highest-value application scenario for 3′-chloro-3-phenylpropiophenone. The compound serves as the direct precursor to bupropion and its structural analogs, where the 3′-chloro substitution on the propiophenone core is pharmacophorically mandatory. As established in Section 3 (Evidence Item 3), bupropion—defined chemically by the presence of a chloro substituent at the 3-position of the propiophenone phenyl ring—achieves DAT inhibition with Kᵢ = 2.8 μM and NET inhibition with Kᵢ = 1.4 μM . The 3′-chloro intermediate enables construction of this validated pharmacophore; substitution with the 2′-chloro or 4′-chloro isomer would yield a chemically distinct lead series lacking clinical validation [1]. For medicinal chemistry groups developing next-generation aminoketone antidepressants or smoking cessation agents, procurement of the 3′-chloro isomer is non-negotiable for maintaining pharmacophoric fidelity to the bupropion template.

Chromatographic Method Development and Analytical Reference Standard Qualification Exploiting Distinctive LogP and Retention Behavior

The elevated LogP of 3′-chloro-3-phenylpropiophenone (4.16) relative to the non-halogenated parent 3-phenylpropiophenone (3.5)—a difference of approximately 0.66 log units—translates to measurably longer reversed-phase HPLC retention times and distinct solid-phase extraction behavior . This property is exploited in analytical laboratories developing impurity profiling methods for bupropion active pharmaceutical ingredient (API), where 3′-chloro-3-phenylpropiophenone may appear as a process intermediate or potential impurity. The identical LogP among chloro positional isomers (all 4.16) means that chromatographic resolution of the 3′-chloro isomer from the 2′- and 4′-chloro isomers requires optimization of stationary phase selectivity rather than reliance on hydrophobic partitioning differences alone—a consideration that directly informs column selection and method development strategy.

Distillation-Based Purification at Scale: Selecting the 3′-Chloro Isomer to Avoid the Thermal Lability Risk of the Lower-Boiling 2′-Chloro Isomer

The 24.6°C boiling point difference between the 3′-chloro (386°C) and 2′-chloro (361.4°C) isomers has practical implications for industrial-scale purification . At elevated distillation temperatures, the 2′-chloro isomer may be more susceptible to thermal degradation or unwanted side reactions due to the steric strain associated with the ortho-chloro substituent. Process chemists developing large-scale synthetic protocols for bupropion intermediates should specify the 3′-chloro isomer to ensure consistent thermal behavior during vacuum distillation, particularly when process validation requires demonstration of impurity control across specified temperature ranges. The 4′-chloro isomer shares the same boiling point as the 3′-chloro isomer (386°C) and therefore does not offer equivalent thermal differentiation as a procurement criterion.

Transition-Metal-Free Synthetic Route Selection for Pharmaceutical Intermediate Applications with Strict Residual Metal Specifications

For pharmaceutical intermediate procurement where residual transition metal content is regulated (e.g., ICH Q3D guidelines), the availability of a transition-metal-free synthetic route to 3′-chloro-3-phenylpropiophenone—using phenanthroline and sodium tert-butoxide in toluene at 80°C—provides a tangible advantage [2]. This route avoids the iridium, palladium, or other metal catalysts used in alternative approaches, simplifying downstream elemental impurity testing and reducing the risk of batch failure due to metal contamination. While comparable transition-metal-free routes may exist for the 2′- and 4′-chloro isomers, the specific documentation of this methodology for the 3′-chloro isomer within the peer-reviewed literature provides procurement teams with a citable reference for supplier qualification and process auditing.

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